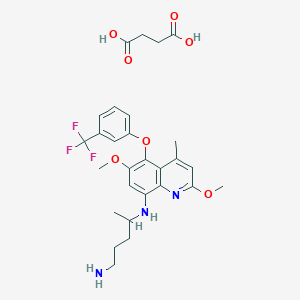
Tafenoquine succinate
Cat. No. B115087
Key on ui cas rn:
106635-81-8
M. Wt: 581.6 g/mol
InChI Key: CQBKFGJRAOXYIP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US07145014B2
Procedure details


A mixture of the product from example 2.2 (7.5 g, 15.2 mmol), ethanol (150 ml) and 5% Pd—C (2 g) was stirred under ca. 1 bar hydrogen for 24 hours at ambient temperature. The catalyst was filtered off and the solvent evaporated to leave a volume of ca. 25 ml. Succinic acid (2.3 g, 19.8 mmol) was added, and the mixture heated under reflux for 30 minutes. The solution was then cooled to 0–5° C., seeded with authentic target compound, and stirred for 2 hours. The crystalline product was filtered off, washed with ethanol (15 ml) and dried in vacuo at 50° C. for 24 hours to give 8-[(4-amino-1-methylbutyl)amino]-2,6-dimethoxy-4-methyl-5-(3-trifluoromethylphenoxy)quinoline succinate as an off-white crystalline solid (6.0 g, 68%).
Name
product
Quantity
7.5 g
Type
reactant
Reaction Step One





Identifiers


|
REACTION_CXSMILES
|
[CH3:1][CH:2]([NH:9][C:10]1[CH:11]=[C:12]([O:34][CH3:35])[C:13]([O:23][C:24]2[CH:29]=[CH:28][CH:27]=[C:26]([C:30]([F:33])([F:32])[F:31])[CH:25]=2)=[C:14]2[C:19]=1[N:18]=[C:17]([O:20][CH3:21])[CH:16]=[C:15]2[CH3:22])[CH2:3][CH2:4][CH2:5][N+:6]([O-])=O.[H][H].[C:38]([OH:45])(=[O:44])[CH2:39][CH2:40][C:41]([OH:43])=[O:42]>[Pd].C(O)C>[C:38]([OH:45])(=[O:44])[CH2:39][CH2:40][C:41]([OH:43])=[O:42].[NH2:6][CH2:5][CH2:4][CH2:3][CH:2]([NH:9][C:10]1[CH:11]=[C:12]([O:34][CH3:35])[C:13]([O:23][C:24]2[CH:29]=[CH:28][CH:27]=[C:26]([C:30]([F:31])([F:32])[F:33])[CH:25]=2)=[C:14]2[C:19]=1[N:18]=[C:17]([O:20][CH3:21])[CH:16]=[C:15]2[CH3:22])[CH3:1] |f:5.6|
|
Inputs


Step One
Step Three
|
Name
|
|
|
Quantity
|
2.3 g
|
|
Type
|
reactant
|
|
Smiles
|
C(CCC(=O)O)(=O)O
|
Conditions


Stirring
|
Type
|
CUSTOM
|
|
Details
|
stirred for 2 hours
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
The catalyst was filtered off
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the solvent evaporated
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to leave a volume of ca. 25 ml
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
the mixture heated
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
under reflux for 30 minutes
|
|
Duration
|
30 min
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The solution was then cooled to 0–5° C.
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
The crystalline product was filtered off
|
WASH
|
Type
|
WASH
|
|
Details
|
washed with ethanol (15 ml)
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
dried in vacuo at 50° C. for 24 hours
|
|
Duration
|
24 h
|
Outcomes


Product
Details
Reaction Time |
2 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(CCC(=O)O)(=O)O.NCCCC(C)NC=1C=C(C(=C2C(=CC(=NC12)OC)C)OC1=CC(=CC=C1)C(F)(F)F)OC
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 6 g | |
| YIELD: PERCENTYIELD | 68% | |
| YIELD: CALCULATEDPERCENTYIELD | 67.9% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
